molecular formula C5H3F3N2S2 B11757494 6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione

6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione

Cat. No.: B11757494
M. Wt: 212.2 g/mol
InChI Key: MUPUSWDCYWOYHE-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione is a synthetically versatile pyridazinone derivative of significant interest in pharmaceutical and agrochemical research. The pyridazinone core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of pharmacological activities . This specific compound features a trifluoromethylsulfanyl (SF5) substituent, a moiety known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability, making it a valuable building block for developing novel bioactive molecules . Researchers can utilize this compound as a key intermediate in exploring structure-activity relationships (SAR). The pyridazinone ring can participate in key molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets . Historically, pyridazinone derivatives have been investigated for cardiovascular effects, but recent research has expanded into areas such as anti-inflammatory and analgesic agents , central nervous system (CNS) targeting compounds like PDE10A inhibitors for neurological disorders , and anticancer applications, with some derivatives showing promising anti-proliferative effects against human cancer cell lines such as HCT116 (colon carcinoma) . Furthermore, structurally related pyridazinone compounds have demonstrated utility in agrochemical research, particularly as fungicidal agents . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. Strictly not for human or veterinary personal use.

Properties

Molecular Formula

C5H3F3N2S2

Molecular Weight

212.2 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-pyridazine-6-thione

InChI

InChI=1S/C5H3F3N2S2/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11)

InChI Key

MUPUSWDCYWOYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NNC1=S)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione typically involves the introduction of a trifluoromethylsulfanyl group to the pyridazine ring. One common method involves the reaction of 6-chloro-2H-pyridazine-3-thione with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 6-trifluoromethylsulfanyl-2h-pyridazine-3-thione and related compounds:

Compound Structure Key Substituents Synthetic Route Potential Applications Reference
6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione Pyridazine with -SCF₃ (C6) and =S (C3) -SCF₃, thione Likely nucleophilic substitution or coupling Agrochemicals, enzyme inhibitors
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) Pyridazine with sulfonate (C3) and sulfamoylphenyl (C1) -SO₃Me, -SO₂NH₂Ph Sulfonylation of pyridazine derivatives Antibacterial agents
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) Imidazopyridine with -NO₂ (C3), -TsCH₂ (C2), and -CF₃Ph (C6) -NO₂, -CF₃Ph, tosylmethyl Suzuki-Miyaura cross-coupling Anticancer or kinase inhibitors
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine with sulfonylurea and benzoate groups -SO₂NHCONH-triazine, -COOMe Condensation of sulfonylurea intermediates Herbicides (e.g., metsulfuron-methyl)

Key Findings:

Structural Differences: The trifluoromethylsulfanyl group in the target compound provides distinct electronic and steric effects compared to sulfonate (7a) or sulfonylurea () groups. This enhances resistance to oxidative degradation .

Synthetic Challenges :

  • Synthesis of the trifluoromethylsulfanyl group may require specialized reagents (e.g., CF₃SCl) compared to the more straightforward sulfonylation used for 7a .
  • Cross-coupling reactions (as in 7b) are less relevant here due to the absence of boronic acid intermediates in the target compound’s structure .

Functional Implications :

  • The thione group (=S) at position 3 can act as a hydrogen-bond acceptor, similar to the sulfonate group in 7a, but with reduced acidity (pKa ~10–12 vs. sulfonate’s pKa ~1–2) .
  • Trifluoromethylsulfanyl-substituted compounds exhibit higher logP values than their sulfonamide or triazine analogs, suggesting better membrane permeability .

Biological Activity

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular structure and properties of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione are summarized in the table below:

PropertyValue
Molecular FormulaC5_5H3_3F3_3N2_2S2_2
Molecular Weight212.2 g/mol
IUPAC Name3-(trifluoromethylsulfanyl)-1H-pyridazine-6-thione
InChIInChI=1S/C5H3F3N2S2/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11)
InChI KeyMUPUSWDCYWOYHE-UHFFFAOYSA-N
Canonical SMILESC1=CC(=NNC1=S)SC(F)(F)F

Synthesis

The synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione typically involves the reaction of 6-chloro-2H-pyridazine-3-thione with trifluoromethylthiolating agents. The reaction is performed under basic conditions using potassium carbonate in solvents like dimethylformamide at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds similar to 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione exhibit antimicrobial activities against various pathogens. For instance, studies have shown that related thiones can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by disrupting signaling pathways related to cell growth and survival. The trifluoromethylsulfanyl group enhances the compound's interaction with biological molecules, potentially leading to enzyme inhibition.

The mechanism of action for 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione involves its interaction with specific molecular targets, potentially affecting pathways involved in inflammation and immune response. It has been suggested that the compound may disrupt protein-protein interactions critical for cellular signaling, thereby influencing processes such as cytokine secretion and immune activation .

Study on Antimicrobial Efficacy

A study conducted by Foroumadi et al. evaluated the antibacterial activity of thione derivatives against Helicobacter pylori. The results indicated that compounds similar to 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione showed significant inhibition zones in disk diffusion assays, suggesting their potential as therapeutic agents against antibiotic-resistant strains .

Cancer Research Application

In another study focusing on cancer treatment, compounds analogous to 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione were tested for their ability to induce apoptosis in cancer cells. The findings revealed that these compounds could effectively reduce cell viability in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React a pyridazine precursor (e.g., 6-chloropyridazine-3-thione) with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) in anhydrous THF or DMF.

  • Step 2 : Use triethylamine (Et₃N) as a base to neutralize HCl byproducts.

  • Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

  • Purification : Isolate the product via column chromatography (silica gel, gradient elution) or recrystallization .

    Table 1 : Common Synthetic Routes

    PrecursorReagentSolventYield (%)Reference
    6-Chloropyridazine-3-thioneAgSCF₃THF65–70
    6-Bromopyridazine-3-thioneCuSCF₃DMF55–60

Q. How is the structural integrity of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione confirmed?

  • Analytical Techniques :

  • X-ray crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters a = 20.902 Å, b = 4.2898 Å, c = 37.683 Å, β = 101.534° .
  • NMR : ¹⁹F NMR shows a singlet at δ −45 ppm (CF₃); ¹H NMR confirms thione tautomerism (no SH proton).
  • Mass Spectrometry : ESI-MS m/z 227.0 [M+H]⁺ .

Advanced Questions

Q. How can reaction yields be optimized when introducing the trifluoromethylsulfanyl group?

  • Critical Factors :

  • Reagent Choice : AgSCF₃ offers higher electrophilicity than CuSCF₃ but requires inert conditions.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
  • Temperature : Reactions at 60–80°C improve kinetics but may increase side products (e.g., disulfides).
    • Troubleshooting : Low yields (<50%) may arise from moisture-sensitive reagents; use molecular sieves or anhydrous solvents .

Q. What analytical methods resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values for antimicrobial activity may stem from:

  • Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media.
  • Compound Purity : HPLC purity >98% is critical; trace impurities (e.g., unreacted SCF₃⁻) can skew results .
    • Validation : Cross-validate using orthogonal assays (e.g., broth microdilution vs. disk diffusion) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking Studies : Target the compound’s thione moiety to bacterial enzymes (e.g., dihydrofolate reductase).
  • QSAR : Correlate substituent electronegativity (e.g., CF₃ vs. OCF₃) with antibacterial potency.
    • Experimental Validation : Synthesize derivatives (e.g., 6-trifluoromethoxy analogs) and compare MIC values .

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